molecular formula C17H13FN2O4S B353160 Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1025499-77-7

Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Cat. No.: B353160
CAS No.: 1025499-77-7
M. Wt: 360.4g/mol
InChI Key: QGHMCQLYROSDDH-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with thioglycolic acid to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .

Scientific Research Applications

Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
  • Methyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
  • Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Uniqueness

Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and effective agent compared to its analogs with different substituents .

Properties

IUPAC Name

methyl 4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-24-16(22)10-2-6-12(7-3-10)19-14-15(21)20(17(23)25-14)13-8-4-11(18)5-9-13/h2-9,14,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHMCQLYROSDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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